![molecular formula C8H13NO5 B3153830 N-(2,2-Dimethoxyethyl)maleamic acid CAS No. 76619-99-3](/img/structure/B3153830.png)
N-(2,2-Dimethoxyethyl)maleamic acid
Description
N-(2,2-Dimethoxyethyl)maleamic acid belongs to a class of compounds known as maleamic acids . These compounds exhibit interesting properties due to their reversible formation of amide bonds without the need for external catalysts. The presence of a carboxylic acid group in the β-position allows them to exist in equilibrium with their anhydride and amine precursors in organic solvents at room temperature .
Synthesis Analysis
The synthesis of maleimides typically involves the dehydration of maleamic acids. In the case of N-(2,2-Dimethoxyethyl)maleamic acid, it can be obtained from maleic anhydride by reacting it with the respective amine to form the maleamic acid derivatives. The maleamic acid can then undergo cyclo-dehydration to yield the maleimide product .
Chemical Reactions Analysis
N-(2,2-Dimethoxyethyl)maleamic acid exhibits interesting chemical reactivity. It can undergo reversible transamidation without any added catalyst, leading to thermodynamic distributions of amides at room temperature. The equilibrium between the amide and anhydride forms is responsive to external stimuli, allowing for switching between these states without side reactions. The compound’s reactivity is influenced by its lipophilicity and structure, affecting its antibacterial and antifungal properties .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
(Z)-4-(2,2-dimethoxyethylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(14-2)5-9-6(10)3-4-7(11)12/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQOXIVQVPQKN-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C\C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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